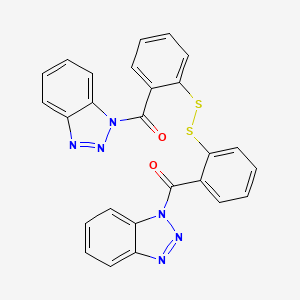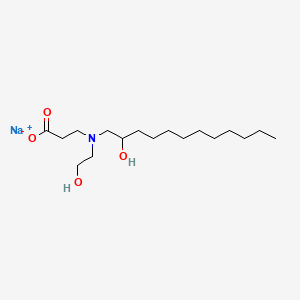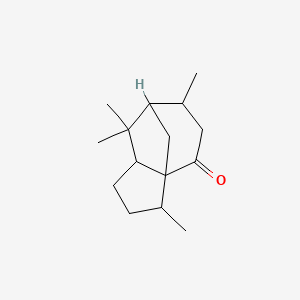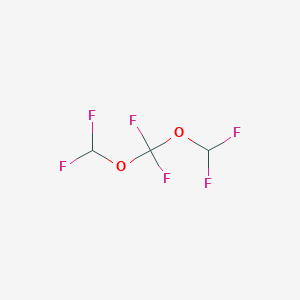
Bis(difluoromethoxy)difluoromethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(difluoromethoxy)difluoromethane is a chemical compound with the molecular formula C₃H₂F₆O₂ and a molecular weight of 184.0372 g/mol It is known for its unique structure, which includes two difluoromethoxy groups attached to a central difluoromethane unit
Métodos De Preparación
The synthesis of bis(difluoromethoxy)difluoromethane typically involves the reaction of difluoromethylating agents with appropriate substrates. One common method involves the use of difluorocarbene reagents, which can be generated in situ from precursors such as chlorodifluoromethane (ClCF₂H) under basic conditions . The reaction conditions often require the presence of a strong base, such as potassium tert-butoxide, and a suitable solvent, such as tetrahydrofuran (THF). Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Bis(difluoromethoxy)difluoromethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler fluorinated compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the difluoromethoxy groups are replaced by other nucleophiles. Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide).
Aplicaciones Científicas De Investigación
Bis(difluoromethoxy)difluoromethane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of bis(difluoromethoxy)difluoromethane involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, altering their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific context of its use .
Comparación Con Compuestos Similares
Bis(difluoromethoxy)difluoromethane can be compared with other fluorinated compounds, such as:
Difluoromethane (CH₂F₂): A simpler fluorinated compound used as a refrigerant and in organic synthesis.
Tetrafluoromethane (CF₄): A perfluorinated compound used in electronics and as a plasma etching agent.
Hexafluoroethane (C₂F₆): Another perfluorinated compound used in semiconductor manufacturing. The uniqueness of this compound lies in its dual difluoromethoxy groups, which impart distinct chemical and physical properties compared to other fluorinated compounds
Propiedades
Número CAS |
78522-47-1 |
|---|---|
Fórmula molecular |
C3H2F6O2 |
Peso molecular |
184.04 g/mol |
Nombre IUPAC |
bis(difluoromethoxy)-difluoromethane |
InChI |
InChI=1S/C3H2F6O2/c4-1(5)10-3(8,9)11-2(6)7/h1-2H |
Clave InChI |
AENINUZHGRRKOE-UHFFFAOYSA-N |
SMILES canónico |
C(OC(OC(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


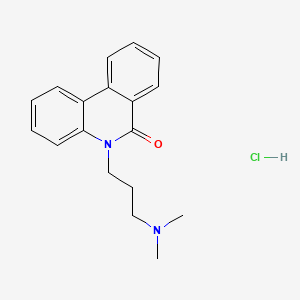
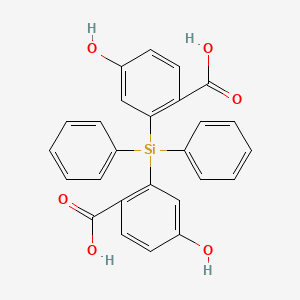
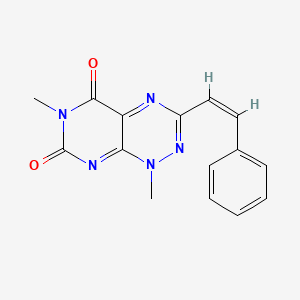
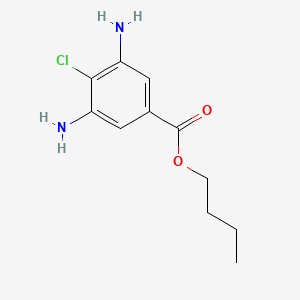




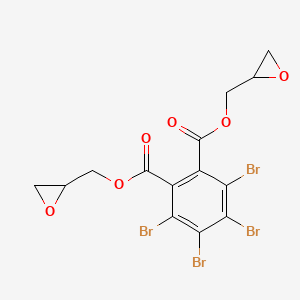
![acetyloxy-[[2-(acetyloxymercuriomethyl)-1,3-dioxan-5-yl]methyl]mercury](/img/structure/B12685157.png)
![4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium;tetrachlorozinc(2-)](/img/structure/B12685162.png)
